molecular formula C8H7BrO3 B159034 Carbonic acid, p-bromophenyl methyl ester CAS No. 1847-93-4

Carbonic acid, p-bromophenyl methyl ester

Cat. No. B159034
CAS RN: 1847-93-4
M. Wt: 231.04 g/mol
InChI Key: FPNDGKIIOGUURR-UHFFFAOYSA-N
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Description

Carbonic acid, p-bromophenyl methyl ester (abbreviated as CPME) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPME is a derivative of carbonic acid and is commonly used in laboratory experiments to study various biological and physiological processes.

Mechanism Of Action

Carbonic acid, p-bromophenyl methyl ester acts as a reversible inhibitor of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide. The inhibition of carbonic anhydrase by Carbonic acid, p-bromophenyl methyl ester leads to a decrease in the production of bicarbonate ions, which has various physiological effects.

Biochemical And Physiological Effects

Carbonic acid, p-bromophenyl methyl ester has been shown to have several biochemical and physiological effects. It has been reported to decrease the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Carbonic acid, p-bromophenyl methyl ester has also been shown to have anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Carbonic acid, p-bromophenyl methyl ester in lab experiments is its stability and ease of synthesis. Carbonic acid, p-bromophenyl methyl ester is also relatively inexpensive, making it an attractive option for researchers on a budget. However, Carbonic acid, p-bromophenyl methyl ester has a limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Carbonic acid, p-bromophenyl methyl ester. One area of interest is the development of Carbonic acid, p-bromophenyl methyl ester derivatives with improved solubility and potency. Carbonic acid, p-bromophenyl methyl ester and its derivatives can also be investigated for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Conclusion
In conclusion, Carbonic acid, p-bromophenyl methyl ester is a promising compound for scientific research due to its unique properties and potential applications. Its inhibition of carbonic anhydrase makes it a valuable tool for the study of various biological and physiological processes. Carbonic acid, p-bromophenyl methyl ester has several advantages for lab experiments, but its limited solubility can be a limitation. Future research on Carbonic acid, p-bromophenyl methyl ester and its derivatives can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

Carbonic acid, p-bromophenyl methyl ester can be synthesized by reacting p-bromophenylmagnesium bromide with dimethyl carbonate in the presence of a catalyst such as copper(I) iodide. The reaction yields Carbonic acid, p-bromophenyl methyl ester as a white crystalline solid with a melting point of 73-74°C.

Scientific Research Applications

Carbonic acid, p-bromophenyl methyl ester has numerous applications in scientific research, including but not limited to, the study of enzyme kinetics, protein-ligand interactions, and drug discovery. Carbonic acid, p-bromophenyl methyl ester can also be used as a substrate for the synthesis of other compounds that have potential therapeutic applications.

properties

CAS RN

1847-93-4

Product Name

Carbonic acid, p-bromophenyl methyl ester

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

(4-bromophenyl) methyl carbonate

InChI

InChI=1S/C8H7BrO3/c1-11-8(10)12-7-4-2-6(9)3-5-7/h2-5H,1H3

InChI Key

FPNDGKIIOGUURR-UHFFFAOYSA-N

SMILES

COC(=O)OC1=CC=C(C=C1)Br

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)Br

Origin of Product

United States

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